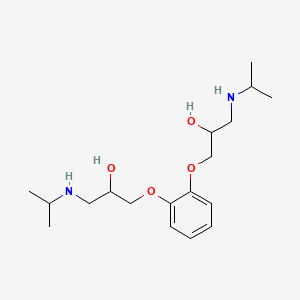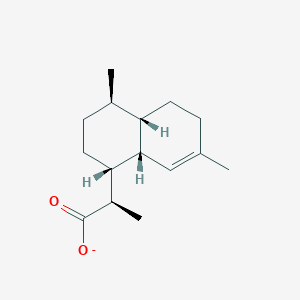
Dihydroartemisinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydroartemisinate is a monocarboxylic acid anion resulting from the removal of a proton from the carboxy group of dihydroartemisinic acid. The major species at pH 7.3. It is a conjugate base of a dihydroartemisinic acid.
Wissenschaftliche Forschungsanwendungen
Autophagy-Dependent Cell Death in Cancer
Dihydroartemisinin has been shown to significantly inhibit the growth of human tongue squamous cell carcinoma cells by promoting autophagy-dependent cell death. This process is facilitated through DNA double-strand breaks and oxidative stress, which disrupt the nuclear localization of phosphorylated signal transducer and activator of transcription 3 (p-STAT3), leading to increased autophagic cell death (Shi et al., 2017).
Suppression of Osteoporosis
In the context of osteoporosis, DHA has been found to suppress RANKL-induced osteoclastogenesis and bone resorption in a dose-dependent manner, thus demonstrating potential as a treatment for osteolytic bone diseases. This action includes the inhibition of osteoclast marker genes and signaling pathways related to NF-κB and NFAT activities (Zhou et al., 2016).
Cellular Iron Depletion in Cancer Therapy
DHA causes cellular iron depletion, which disrupts iron homeostasis in cancer cells without inducing oxidative damage. This mechanism involves reducing the levels of transferrin receptor-1 on the cell membrane, suggesting a novel action mechanism of DHA in countering cancer, independent of oxidative damage (Ba et al., 2012).
Apoptosis Induction in Colon Cancer
DHA has been identified to inhibit cell viability, promote apoptosis, and modulate key apoptotic and signaling proteins in colon cancer cells, highlighting its potential anticancer effects through targeting Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling (Wang et al., 2017).
Targeted Chemotherapy Enhancements
Research on DHA has also extended to its use in enhancing chemotherapy efficacy. For example, DHA, when combined with nano-graphene oxide and transferrin, has shown significantly enhanced tumor delivery specificity and cytotoxicity, representing a novel and effective anti-tumor modality (Liu et al., 2015).
Eigenschaften
Produktname |
Dihydroartemisinate |
|---|---|
Molekularformel |
C15H23O2- |
Molekulargewicht |
235.34 g/mol |
IUPAC-Name |
(2R)-2-[(1R,4R,4aS,8aS)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]propanoate |
InChI |
InChI=1S/C15H24O2/c1-9-4-6-12-10(2)5-7-13(14(12)8-9)11(3)15(16)17/h8,10-14H,4-7H2,1-3H3,(H,16,17)/p-1/t10-,11-,12+,13+,14+/m1/s1 |
InChI-Schlüssel |
JYGAZEJXUVDYHI-DGTMBMJNSA-M |
Isomerische SMILES |
C[C@@H]1CC[C@H]([C@@H]2[C@H]1CCC(=C2)C)[C@@H](C)C(=O)[O-] |
Kanonische SMILES |
CC1CCC(C2C1CCC(=C2)C)C(C)C(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



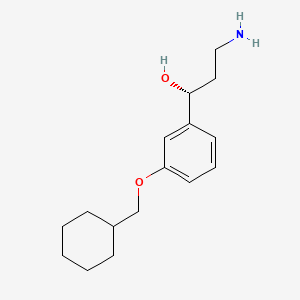
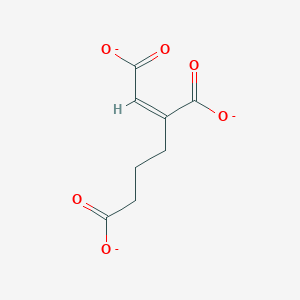
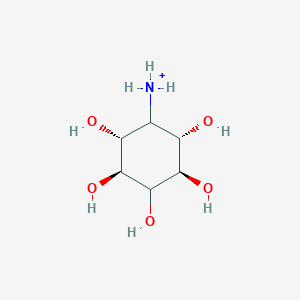
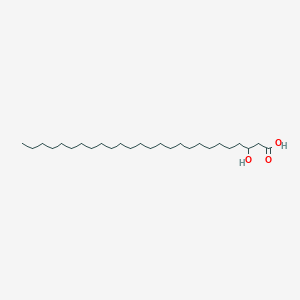
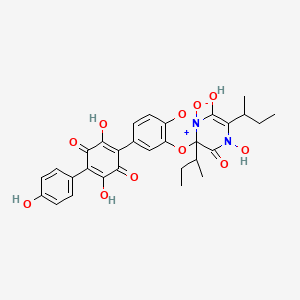
![7-[(2S,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-2,3-dihydrochromen-4-one](/img/structure/B1264547.png)
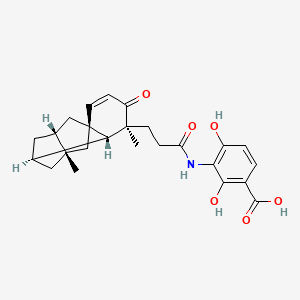
![1-[(9E)-hexadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1264552.png)
![3-Hydroxystearoyl-CoA; (Acyl-CoA); [M+H]+](/img/structure/B1264553.png)
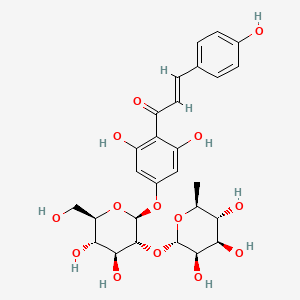
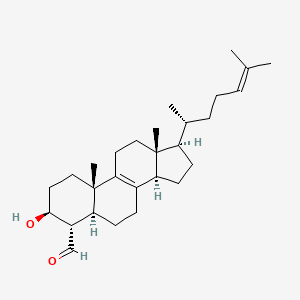
![2,7,17-Trihydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),3(8),4,6,16,18-hexaene-9,15-dione](/img/structure/B1264557.png)
![(1S,3R,4R,7R,9R,11R,15S,16R,17R,18S,19E,21Z,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid](/img/structure/B1264558.png)
